4-Chloro Bupropion Fumarate
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Overview
Description
4-Chloro Bupropion Fumarate is a chemical compound derived from Bupropion, an atypical antidepressant primarily used to treat major depressive disorder and to support smoking cessation . The addition of a chlorine atom to the Bupropion structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro Bupropion Fumarate typically involves the chlorination of Bupropion. The process begins with the bromination of m-chloropropiophenone, followed by amination with t-butylamine, and finally, the reaction with fumaric acid to form the fumarate salt . The reaction conditions include:
- Bromination with bromine or N-Bromo succinimide.
- Amination with t-butylamine.
- Acidification with fumaric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize byproducts and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro Bupropion Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro Bupropion Fumarate has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of its pharmacokinetics and metabolism.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.
Medicine: Explored for its potential in treating depressive disorders and aiding smoking cessation.
Mechanism of Action
4-Chloro Bupropion Fumarate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft . This action prolongs the duration of neurotransmitter activity, enhancing mood and reducing depressive symptoms. The compound also antagonizes nicotinic acetylcholine receptors, contributing to its efficacy in smoking cessation .
Comparison with Similar Compounds
Bupropion: The parent compound, used primarily as an antidepressant and smoking cessation aid.
3-Chloro Bupropion: Another chlorinated derivative with similar pharmacological properties.
Hydroxy Bupropion: A metabolite of Bupropion with antidepressant activity.
Uniqueness: 4-Chloro Bupropion Fumarate is unique due to its enhanced pharmacological profile, resulting from the addition of a chlorine atom. This modification improves its efficacy and stability compared to its parent compound, Bupropion .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZCRYZSIOLYOO-WLHGVMLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747319 |
Source
|
Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193779-36-0 |
Source
|
Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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